molecular formula C11H11N3O B11900632 (3-(6-Aminopyrazin-2-yl)phenyl)methanol CAS No. 1349717-36-7

(3-(6-Aminopyrazin-2-yl)phenyl)methanol

Cat. No.: B11900632
CAS No.: 1349717-36-7
M. Wt: 201.22 g/mol
InChI Key: RWPNAODNSKOMHG-UHFFFAOYSA-N
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Description

(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a heteroaromatic compound featuring a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a 6-aminopyrazin-2-yl moiety at the 3-position.

Properties

CAS No.

1349717-36-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

[3-(6-aminopyrazin-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14)

InChI Key

RWPNAODNSKOMHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .

Chemical Reactions Analysis

Types of Reactions: (3-(6-Aminopyrazin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Research indicates that compounds containing aminopyrazine moieties exhibit significant biological activities, including:

  • Antimicrobial Effects : Studies have shown that (3-(6-Aminopyrazin-2-yl)phenyl)methanol possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is crucial in the development of treatments for inflammatory diseases.

Mechanistic Insights

The interactions of this compound with biological systems are critical for understanding its therapeutic potential. Techniques such as molecular docking studies and enzyme kinetics are employed to elucidate these interactions. The compound may bind to specific receptors or enzymes, influencing various biological pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound in vitro. It demonstrated that this compound could inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

a) Amino vs. Methyl Substitution
  • Target Compound: The 6-aminopyrazine group increases nucleophilicity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.
  • The piperidine ring adds steric bulk and basicity, altering pharmacokinetic properties .
  • {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (): The methylpyrazine is linked via an ether (-O-) bridge, reducing conjugation with the phenyl ring. This ether linkage may decrease metabolic stability compared to direct C-C bonds in the target compound .
b) Functional Group Positioning
  • The target compound’s aminopyrazine and hydroxymethyl groups are positioned para to each other on the benzene ring, enabling intramolecular hydrogen bonding. In contrast, compounds like 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () feature a pyridazinone core, which introduces a ketone group that alters electronic distribution and redox reactivity .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
(3-(6-Aminopyrazin-2-yl)phenyl)methanol (Target) C₁₁H₁₂N₃O* ~202.24 -NH₂ (pyrazine), -CH₂OH (phenyl) Not reported Likely polar (amino/hydroxyl)
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol () C₁₁H₁₇N₃O 207.27 -CH₃ (pyrazine), piperidine ring 68–70.5 Moderate (piperidine enhances lipophilicity)
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol () C₁₂H₁₂N₂O₂ 216.24 -O-CH₂ (ether), -CH₃ (pyrazine) Not reported Lower polarity (ether linkage)

*Calculated based on structural formula.

Reactivity and Stability

  • Electrophilic Substitution: The amino group in the target compound activates the pyrazine ring toward electrophilic substitution, whereas methyl or methoxy groups in analogs (–6) deactivate the ring .
  • Oxidative Stability : The hydroxymethyl group in the target may undergo oxidation to a carboxylic acid under harsh conditions, a pathway less likely in methyl-substituted analogs ().

Research Implications

  • Pharmaceutical Potential: The target’s amino and hydroxyl groups make it a candidate for kinase inhibitors or antibacterial agents, whereas methylated analogs (–6) may prioritize lipophilic applications.
  • Synthetic Optimization: Lessons from (diazonium salt reactions) could guide functionalization of the aminopyrazine moiety .

Biological Activity

(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl group connected to a methanol moiety and a 6-aminopyrazine substituent. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen, which contributes to its unique chemical properties. The presence of the pyrazine ring is particularly noteworthy as it influences the compound's reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its therapeutic applications. For instance, studies have indicated that aminopyrazine derivatives can inhibit kinases such as Nek2, affecting cell cycle regulation .
  • Antimicrobial Activity : Compounds with aminopyrazine moieties have demonstrated antimicrobial properties, making them candidates for treating infections .

Antimicrobial Properties

Aminopyrazines are known for their antimicrobial activity. This compound has been evaluated against various pathogens:

Pathogen Activity Reference
Mycobacterium tuberculosisModerate inhibition (MIC = 50–100 µg/mL)
Enterococcus faecalisSignificant growth inhibition

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to reduce inflammation markers in vitro, indicating that this compound may exert similar effects.

Case Studies

  • Inhibition of Kinase Activity : A study focused on aminopyrazine derivatives found that modifications to the structure significantly impacted their potency against Nek2 kinase. The findings suggest that structural changes can enhance or diminish biological activity .
  • Antiviral Properties : Research on related pyrazine derivatives indicates potential antiviral effects against viruses like the yellow fever virus (YFV). Although specific data on this compound is limited, the structural similarities imply possible antiviral applications .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound Name Structural Features Biological Activity
3-(5-Aminopyridin-2-yl)phenylmethanolContains a pyridine instead of a pyrazine ringDifferent antimicrobial profile
3-(6-Aminopyridin-2-yl)phenylmethanolSimilar structure but with an aminopyridine moietyPotentially different pharmacological effects
3-(2-Aminobenzothiazol-4-yl)phenylmethanolFeatures a benzothiazole ringUnique electronic properties affecting activity

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